N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
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Overview
Description
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties. This compound features a spirobi[fluorene] core with an amine group attached to one of the fluorene units. The presence of the 9,9-dimethyl groups enhances its stability and electronic properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9,9-dimethyl-9H-fluorene-2-boronic acid: This intermediate is synthesized through a reaction involving 9,9-dimethyl-9H-fluorene and boronic acid under specific conditions.
Coupling Reaction: The boronic acid intermediate undergoes a Suzuki coupling reaction with a suitable halogenated spirobi[fluorene] derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mechanism of Action
The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
- 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N’-(9,9’-dimethyl-9H-fluoren-2-yl)-amino]pyrene
Uniqueness
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine stands out due to its spirobi[fluorene] core, which imparts unique electronic properties and stability. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
Molecular Formula |
C40H29N |
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Molecular Weight |
523.7 g/mol |
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C40H29N/c1-39(2)33-15-7-3-11-27(33)31-21-19-25(23-37(31)39)41-26-20-22-32-30-14-6-10-18-36(30)40(38(32)24-26)34-16-8-4-12-28(34)29-13-5-9-17-35(29)40/h3-24,41H,1-2H3 |
InChI Key |
LQBFKTGSDZZFEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C |
Origin of Product |
United States |
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